molecular formula C7H9BrN2O2 B2651140 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole CAS No. 1889037-59-5

3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole

Cat. No. B2651140
CAS RN: 1889037-59-5
M. Wt: 233.065
InChI Key: JRLSECKLAPDOSE-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthetic Applications and Chemical Properties

3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole belongs to the family of oxadiazoles, a class of heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. Oxadiazoles, including variants such as 3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole, have attracted significant interest due to their diverse chemical properties and potential applications in various scientific research fields.

  • Synthesis and Characterization : The synthesis of new heterocyclic compounds, including oxadiazoles, has been a focal point of research due to their unique electronic and structural properties. For instance, the study by Bąchor et al. (2021) demonstrates the synthesis and characterization of a water-soluble isoxazole-linked 1,3,4-oxadiazole derivative, highlighting the compound's unusual electron charge delocalization and potential as a lead structure for further exploration (Bąchor et al., 2021).

  • Biological Activities : Oxadiazoles have been extensively studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. For example, the synthesis and antimicrobial studies on new substituted 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety by Mayekar et al. (2010) demonstrate significant antimicrobial activities, suggesting the potential of oxadiazole derivatives in developing new antimicrobial agents (Mayekar et al., 2010).

  • Material Science Applications : The unique electronic properties of oxadiazoles make them suitable for applications in material science, such as organic light-emitting diodes (OLEDs) and other electronic devices. The work by Shih et al. (2015) on the synthesis of m-terphenyl oxadiazole derivatives for use as electron transporters in OLEDs showcases the importance of oxadiazole compounds in advancing electronic and photonic technologies (Shih et al., 2015).

properties

IUPAC Name

3-bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-7(2-3-11-4-7)5-9-6(8)10-12-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLSECKLAPDOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C2=NC(=NO2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(3-methyloxolan-3-yl)-1,2,4-oxadiazole

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